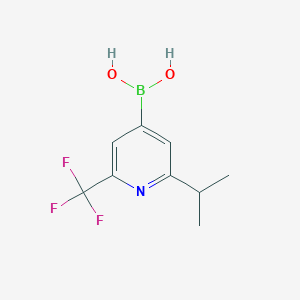
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions, such as hydrochloric acid, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: Alcohols or ketones, depending on the specific conditions.
Protodeboronation: The corresponding pyridine derivative without the boronic acid group.
Scientific Research Applications
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into boronic acid derivatives for their potential therapeutic properties, such as enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Trifluoromethyl)pyridin-4-yl)boronic acid
Uniqueness
(2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. The trifluoromethyl group, in particular, can enhance the stability and lipophilicity of the compounds formed, making it valuable in pharmaceutical research .
Properties
Molecular Formula |
C9H11BF3NO2 |
|---|---|
Molecular Weight |
233.00 g/mol |
IUPAC Name |
[2-propan-2-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-8(14-7)9(11,12)13/h3-5,15-16H,1-2H3 |
InChI Key |
NTDNTNBPFYZABV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


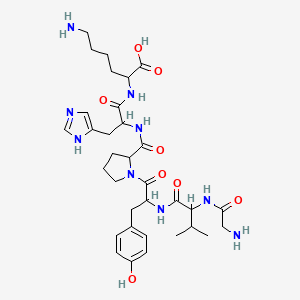
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
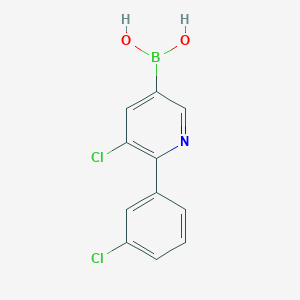
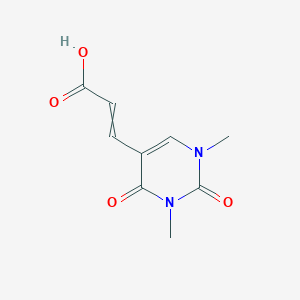
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
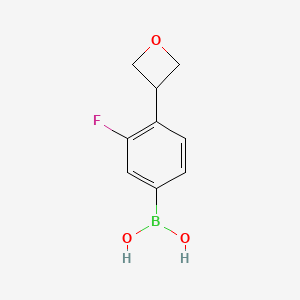
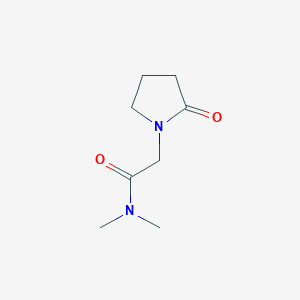


![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)

![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
